molecular formula C20H17N5O B4637018 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one

Cat. No.: B4637018
M. Wt: 343.4 g/mol
InChI Key: HYAPEGUJBAFNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Chemical Reactions Analysis

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as DNA. The compound binds to the minor groove of double-stranded DNA, which can affect the DNA’s structural and functional properties . This interaction is studied using techniques like UV-Vis spectroscopy and thermal denaturation measurements.

Comparison with Similar Compounds

Similar compounds to 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one include:

The uniqueness of this compound lies in its quinazolinone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-12-14(2)22-20(21-13)24-25-18(15-8-4-3-5-9-15)23-17-11-7-6-10-16(17)19(25)26/h3-12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAPEGUJBAFNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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